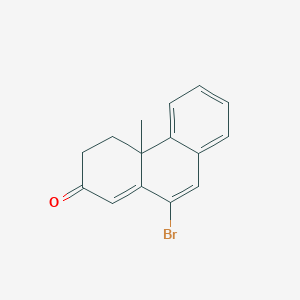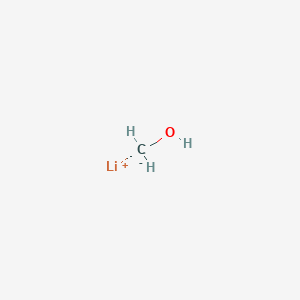
Lithium hydroxymethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium hydroxymethanide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a lithium-based compound, which means it shares some characteristics with other lithium compounds, such as high reactivity and the ability to form strong bonds with other elements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium hydroxymethanide typically involves the reaction of lithium compounds with methanide precursors under controlled conditions. One common method is the reaction of lithium hydroxide with methanide compounds in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process begins with the purification of lithium hydroxide, followed by its reaction with methanide precursors. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Lithium hydroxymethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other by-products.
Reduction: It can be reduced in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions where the methanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Various organic halides can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lithium carbonate, while reduction can produce lithium hydride. Substitution reactions can yield a wide range of organic lithium compounds.
科学研究应用
Lithium hydroxymethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: Its potential use in biological systems is being explored, particularly in the context of lithium’s known effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders, leveraging lithium’s known mood-stabilizing properties.
Industry: It is used in the production of advanced materials, including lithium-ion batteries, where it can serve as a precursor for other lithium compounds.
作用机制
The mechanism by which lithium hydroxymethanide exerts its effects is complex and involves multiple pathways:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to neurotransmitter release and uptake, particularly those involving dopamine and glutamate. It also influences second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.
相似化合物的比较
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Hydroxide: Used in the production of lithium-ion batteries.
Lithium Methanide: Shares similar reactivity but differs in its specific applications and properties.
Uniqueness
Lithium hydroxymethanide is unique in its combination of properties, making it suitable for a wide range of applications. Its ability to form strong bonds with carbon makes it particularly valuable in organic synthesis, while its reactivity and stability under various conditions make it useful in industrial applications.
属性
CAS 编号 |
59189-60-5 |
|---|---|
分子式 |
CH3LiO |
分子量 |
38.0 g/mol |
IUPAC 名称 |
lithium;methanol |
InChI |
InChI=1S/CH3O.Li/c1-2;/h2H,1H2;/q-1;+1 |
InChI 键 |
NJIBUELDESEHDG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


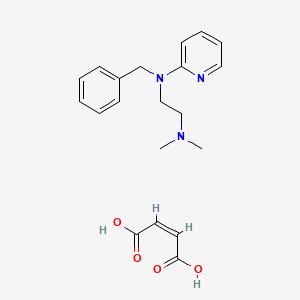
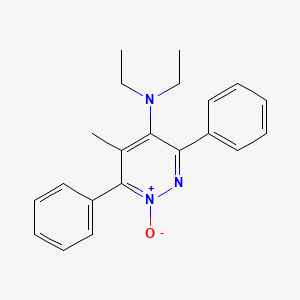
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)
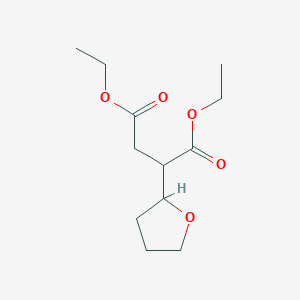

![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)

![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
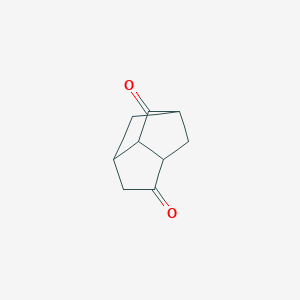
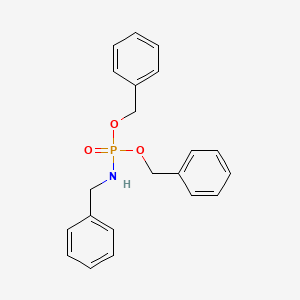
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
